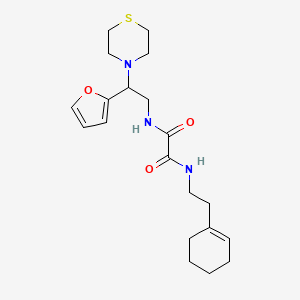

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide

描述

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl-bis-amide) backbone substituted with two distinct moieties:

- N1-substituent: A 2-(cyclohex-1-en-1-yl)ethyl group, which introduces an alicyclic, unsaturated cyclohexene ring.

- N2-substituent: A 2-(furan-2-yl)-2-thiomorpholinoethyl group, combining a heteroaromatic furan ring and a sulfur-containing thiomorpholine ring.

属性

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O3S/c24-19(21-9-8-16-5-2-1-3-6-16)20(25)22-15-17(18-7-4-12-26-18)23-10-13-27-14-11-23/h4-5,7,12,17H,1-3,6,8-11,13-15H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWCKSOWQJRVOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide is a complex organic compound that combines various structural motifs, including a cyclohexene moiety, a furan ring, and a thiomorpholine group. This unique structural combination suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 375.5 g/mol. The structure features an oxalamide linkage, which is known to influence biological interactions due to its ability to form hydrogen bonds and participate in various biochemical processes.

| Property | Value |

|---|---|

| Molecular Formula | C20H29N3O4 |

| Molecular Weight | 375.5 g/mol |

| CAS Number | 877631-01-1 |

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes and receptors. The presence of the furan and thiomorpholine rings may enhance its binding affinity to these targets, potentially modulating their activity.

Antimicrobial Activity

Preliminary studies suggest that compounds with furan and cyclohexene structures exhibit antimicrobial properties. The furan moiety is particularly noted for its ability to disrupt bacterial cell walls, while the cyclohexene component may enhance lipophilicity, allowing better membrane penetration.

Anti-inflammatory Properties

Research indicates that derivatives of thiomorpholine can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The oxalamide linkage may stabilize the compound, prolonging its action in biological systems.

Study 1: Antimicrobial Efficacy

A study conducted on similar oxalamide derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The research highlighted the importance of structural features such as the presence of furan rings in enhancing antibacterial efficacy.

Study 2: Inhibition of Inflammatory Pathways

Another study focused on thiomorpholine derivatives showed their potential in reducing inflammation in animal models. The results indicated a decrease in levels of TNF-alpha and IL-6, suggesting that this compound could similarly affect inflammatory pathways.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(4-fluorobenzyl)-N2-(furan-2-yl)oxalamide | Furan ring, fluorine substitution | Antimicrobial |

| N1-(phenethyl)-N2-(cyclopropylethyl)oxalamide | Cyclopropane ring | Potential anti-cancer properties |

| N1-(benzofuran-2-yl)-N2-(cyclohexenyl)oxalamide | Benzofuran and cyclohexene | Anti-inflammatory |

相似化合物的比较

Comparison with Similar Oxalamide Derivatives

Structural and Physicochemical Properties

The target compound’s unique substituents distinguish it from other oxalamides:

- Solubility : Thiomorpholine’s sulfur atom may enhance aqueous solubility relative to purely aromatic analogs like S336 .

Metabolic and Pharmacokinetic Profiles

- Metabolic Stability: S336 and related oxalamides (e.g., No. 1768) undergo rapid hepatic metabolism in rats without amide bond hydrolysis, suggesting metabolic pathways dominated by oxidation or conjugation . The target compound’s thiomorpholino group may introduce alternative pathways, such as sulfoxidation or ring-opening reactions.

- CYP Inhibition: Structurally related oxalamides like S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) show moderate CYP3A4 inhibition (51% at 10 µM) . The target’s thiomorpholino group could modulate CYP interactions due to sulfur’s electron-donating effects.

常见问题

Q. Notes

- Advanced questions emphasize mechanistic analysis and experimental troubleshooting.

- Basic questions focus on foundational synthesis and characterization workflows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。